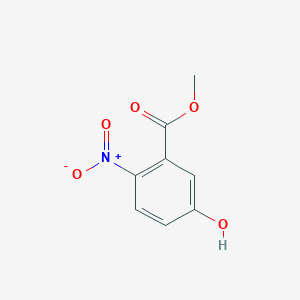

Methyl 5-hydroxy-2-nitrobenzoate

Description

Significance as a Versatile Research Chemical and Synthetic Intermediate

The utility of Methyl 5-hydroxy-2-nitrobenzoate as a versatile research chemical stems from its role as a fundamental building block in organic synthesis. pubcompare.aisigmaaldrich.com Chemists utilize its reactive functional groups to construct intricate molecular architectures. The nitro group can be readily reduced to an amino group, opening pathways to a vast number of derivatives. The hydroxyl group can be alkylated or acylated to introduce different substituents, and the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, further expanding its synthetic potential. orgsyn.org

This adaptability makes it an important intermediate in the synthesis of a variety of organic compounds, including those with potential applications in medicinal chemistry and materials science. researchgate.net Its presence in the chemical marketplace, offered by various suppliers, underscores its demand and utility in the research community. chemscene.com

Overview of Key Research Domains and Translational Potential

The application of this compound extends across several key research domains, highlighting its significant translational potential. In medicinal chemistry , it serves as a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active molecules. sigmaaldrich.com The ability to introduce various functional groups allows for the fine-tuning of the biological activity of the resulting compounds.

In the field of materials science , nitroaromatic compounds are precursors to materials with interesting optical and electronic properties. For instance, derivatives of similar nitro-hydroxy-aromatic structures are used in the synthesis of dyes and photostabilizers. researchgate.netmdpi.com While specific research on this compound in this area is still emerging, its structural motifs suggest a potential for the development of novel functional materials.

Furthermore, its role as a precursor in the synthesis of various organic molecules makes it a valuable tool in agrochemical research . A related compound, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, is noted as a useful raw material for agricultural chemicals, suggesting a similar potential for derivatives of this compound.

The table below summarizes the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol |

| CAS Number | 59216-77-2 |

| Appearance | Solid |

Detailed Research Findings

While extensive, detailed research publications focusing solely on this compound are not abundant in the public domain, its utility can be inferred from the synthesis and reactions of structurally related compounds. The reactivity of the nitro, hydroxyl, and ester functional groups is well-established in organic chemistry.

For example, the reduction of the nitro group to an amine is a common and powerful transformation. This resulting aminophenol derivative can then be used in a variety of cyclization reactions to form heterocycles, which are core structures in many pharmaceuticals. The hydroxyl group can be used as a handle to attach the molecule to polymers or other scaffolds, a strategy often employed in materials science and drug delivery.

The following table outlines some of the key reactions that this compound can undergo, highlighting its synthetic versatility:

| Reaction Type | Reagents and Conditions | Product Type |

| Nitro Group Reduction | e.g., H₂, Pd/C; SnCl₂, HCl | 5-amino-2-hydroxybenzoate derivatives |

| Hydroxyl Group Alkylation | e.g., Alkyl halide, base | 5-alkoxy-2-nitrobenzoate derivatives |

| Ester Hydrolysis | e.g., NaOH, H₂O then H₃O⁺ | 5-hydroxy-2-nitrobenzoic acid |

| Ester Aminolysis | e.g., Amine, heat | 5-hydroxy-2-nitrobenzamide derivatives |

These reactions demonstrate the potential of this compound as a starting material for a wide range of more complex molecules with diverse applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLLCOXNYMTKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513054 | |

| Record name | Methyl 5-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59216-77-2 | |

| Record name | Methyl 5-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-hydroxy-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Hydroxy 2 Nitrobenzoate and Its Analogues

Established Synthetic Routes to Methyl 5-hydroxy-2-nitrobenzoate

The creation of this compound relies on well-established chemical transformations that are refined to control the reaction's outcome.

A direct and common method for synthesizing this compound is the Fischer esterification of 5-Hydroxy-2-nitrobenzoic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid. For instance, refluxing 5-Hydroxy-2-nitrobenzoic acid with sulfuric acid in methanol for 12 hours can produce this compound.

A similar process is used for analogous compounds. For example, the synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is achieved by reacting 5-hydroxy-4-methoxy-2-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid at a temperature of 60-70°C. google.com This reaction demonstrates the general applicability of the esterification method for this class of compounds.

| Product | Starting Material | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound | 5-Hydroxy-2-nitrobenzoic acid | H₂SO₄ in MeOH, 12h reflux | ~52% | |

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Conc. H₂SO₄ in MeOH, 60-70°C, 55h | 87% | google.com |

An alternative synthetic approach involves the nitration of a pre-existing ester, such as a methyl benzoate (B1203000) derivative. The primary challenge in this method is controlling the position of nitration on the aromatic ring. researchgate.net The direct nitration of phenolic compounds can often lead to a mixture of ortho and para isomers, and potentially dinitro products. researchgate.netgoogle.com

To achieve selectivity, specific nitrating agents and conditions are employed. For instance, the nitration of methyl 3-methylbenzoate (B1238549) has been successfully carried out using a mixture of fuming nitric acid (HNO₃) and acetic anhydride (B1165640) (Ac₂O), which is considered a greener and more selective method than traditional mixed acid (H₂SO₄/HNO₃) nitration. researchgate.net Similarly, the nitration of methyl benzoate to produce methyl m-nitrobenzoate is a well-documented procedure that uses a mixture of concentrated nitric and sulfuric acids at controlled temperatures. orgsyn.org These methods highlight the importance of the precursor's substituent groups in directing the incoming nitro group.

Optimizing reaction parameters is critical for maximizing product yield and minimizing impurities. In the nitration of methyl benzoate, maintaining a low temperature (between 5-15°C) during the addition of the nitrating acid is crucial for achieving high yields of 81-85% and preventing the formation of byproducts. orgsyn.org

For the nitration of methyl 3-methylbenzoate with HNO₃/Ac₂O, studies have shown how the ratio of reagents and reaction time affect the conversion and selectivity. researchgate.net In esterification reactions, the duration and temperature are key variables. The synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate was optimized with a reaction time of 55 hours at 60-70°C to achieve an 87% yield. google.com

| Reaction | Key Parameters | Observations | Yield | Reference |

|---|---|---|---|---|

| Nitration of Methyl Benzoate | Temperature (5-15°C) | Controls formation of byproducts | 81-85% | orgsyn.org |

| Esterification for an analogue | Temperature (60-70°C), Time (55h) | Optimized for high conversion | 87% | google.com |

Controlling regioselectivity is arguably the most significant challenge when the synthesis involves nitration of a substituted benzene (B151609) ring. researchgate.net The hydroxyl group of a phenol (B47542) is a strong ortho-, para-director, while the ester group of methyl benzoate is a meta-director. When synthesizing this compound from a phenolic precursor, the challenge is to introduce the nitro group at the correct position relative to the existing hydroxyl and ester groups.

Traditional nitration methods for phenols often result in mixtures of isomers, which are difficult to separate. researchgate.netgoogle.com The use of milder, more selective nitrating systems, such as HNO₃/Ac₂O, can significantly improve regioselectivity. researchgate.net In cases where isomer mixtures are unavoidable, specific purification techniques are required to isolate the desired product. For example, in the synthesis of methyl m-nitrobenzoate, the crude product contains the ortho-isomer, which can be removed by washing with cold methanol. orgsyn.org Industrial processes have even been developed specifically to separate mixtures of methyl nitrobenzoate isomers. google.com

Purification Strategies for this compound

After synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and isomeric byproducts. Common laboratory-scale purification techniques include:

Recrystallization : This is a standard method for purifying solid organic compounds. For methyl m-nitrobenzoate, recrystallization from an equal weight of methyl alcohol is effective for obtaining a high-purity product. orgsyn.org

Column Chromatography : This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase. It is often employed after an initial work-up and extraction. chemicalbook.com

Washing/Extraction : An initial work-up procedure often involves pouring the reaction mixture into ice water to precipitate the crude product. orgsyn.org The solid can then be filtered and washed. Washing the crude product with a cold solvent, like methyl alcohol, can effectively remove more soluble isomers and impurities. orgsyn.org

For industrial-scale production, more advanced techniques may be used, such as a two-stage treatment with water and an emulsifier at controlled temperatures and pH to separate isomers. google.com

Synthesis of Advanced Derivatives from this compound

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The functional groups present—a hydroxyl group, a nitro group, and a methyl ester—provide multiple reaction sites for further derivatization.

One common subsequent reaction is the reduction of the nitro group to an amine, yielding Methyl 2-amino-5-hydroxybenzoate. This amino derivative is a precursor for various heterocyclic compounds and other functionalized molecules. The hydroxyl group can also be modified, for example, through benzylation by reacting the compound with benzyl (B1604629) bromide. Furthermore, the ester group can be hydrolyzed back to a carboxylic acid or used in transesterification reactions to build more elaborate structures. google.comorgsyn.org

Ether Formation via Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the hydroxyl group itself is a poor leaving group, its conversion to a sulfonate ester, such as a triflate, transforms it into an excellent leaving group. However, SNAr can also occur at other positions on the ring if a suitable leaving group, like a halogen, is present.

In a related context, the SNAr reaction is a powerful tool for forming C-O bonds. For instance, the phenolic hydroxyl group of tyrosine has been shown to be readily modified by polyhalogenated quinones through a nucleophilic substitution pathway under physiological conditions. nih.gov This highlights the reactivity of phenolic groups in activated systems. For a compound like this compound, after deprotonation of the phenol to the more nucleophilic phenoxide, it can react with an activated aryl halide to form a diaryl ether. The efficiency of such SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the electrophilic partner.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification to generate structural diversity. Beyond ether formation, this group can undergo various reactions.

Esterification and Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers. For example, in the synthesis of oligonucleotide analogs, a secondary hydroxyl group was reacted with p-nitrobenzoic acid in a Mitsunobu reaction, followed by deprotection, demonstrating a method for targeted acylation. nih.gov Standard alkylation procedures, involving a base like potassium carbonate and an alkyl halide in a polar aprotic solvent, can be used to synthesize a range of ether analogues from this compound.

Conversion to a Leaving Group: As a precursor to further substitution, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or triflate, rendering it an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

The table below summarizes common modifications of the phenolic hydroxyl group applicable to this compound.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxybenzoate |

| Esterification | Acyl chloride or Anhydride, Base | Acyloxybenzoate |

| Triflate Formation | Triflic anhydride, Base (e.g., Pyridine) | Aryl Triflate |

Reductive Transformations of the Nitro Group

The reduction of the aromatic nitro group to an amine is a fundamental and highly efficient transformation, providing a key synthetic route to aniline (B41778) derivatives. unimi.it This reaction on this compound yields Methyl 2-amino-5-hydroxybenzoate, a valuable building block.

Several methods are widely employed for this reduction:

Catalytic Hydrogenation: This is a common and clean method, often utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org It is highly effective for the reduction of nitroarenes. unimi.it

Metal-Acid Systems: A classic approach involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The Béchamp reduction, using iron and an acid, is a long-established method for converting nitroarenes to anilines. unimi.it

Other Reagents: Tin(II) chloride (SnCl₂) provides a milder, often chemoselective, method for nitro group reduction. wikipedia.org Sodium hydrosulfite can also be used, particularly for selective reductions when other reducible groups are present. wikipedia.org

The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule. For instance, catalytic hydrogenation is generally preferred for its high yields and cleaner reaction profiles. unimi.it

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The generation of a library of analogues based on the this compound scaffold is essential for exploring structure-activity relationships (SAR). This involves systematically altering the different functional groups on the molecule.

Modification at the Hydroxyl Position: As detailed in section 2.3.2, a diverse range of ethers and esters can be synthesized to probe the effect of steric bulk, electronics, and hydrogen bonding potential at this position.

Modification of the Amino Group: Following the reduction of the nitro group (section 2.3.3), the resulting aniline can be further functionalized. Common reactions include N-acylation to form amides, N-alkylation, or conversion into a diazonium salt for a host of further transformations (Sandmeyer, Schiemann, etc.). Converting the amine to an amide with a reagent like acetic anhydride can modulate its electronic properties and serve as a protecting group. masterorganicchemistry.com

Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters or amides through standard coupling techniques (e.g., using EDC/HOBt or converting to the acyl chloride).

These strategies allow for the systematic variation of substituents around the benzene ring, enabling a thorough investigation of how different chemical features influence the biological activity or material properties of the resulting compounds.

Preparation of Aryl Triflates from Hydroxybenzoates

Converting the phenolic hydroxyl group of a hydroxybenzoate to a triflate (trifluoromethanesulfonate) group is a key transformation. Aryl triflates are exceptionally useful intermediates in organic synthesis, particularly as substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions). researchgate.net

A practical and highly efficient method for the synthesis of aryl triflates from phenols involves reacting the phenol with triflic anhydride. organic-chemistry.org Traditional methods often employ amine bases like pyridine. However, improved procedures utilize biphasic aqueous conditions, which avoid the use of amine bases and allow for simple product isolation. organic-chemistry.org A typical modern procedure involves dissolving the phenol in a mixture of a solvent like toluene (B28343) and an aqueous base (e.g., NaOH or 30% K₃PO₄), followed by the addition of triflic anhydride. organic-chemistry.org This method is tolerant of a wide variety of functional groups on the phenol. organic-chemistry.org More recently, microwave-assisted synthesis using N-phenyltriflimide has been shown to rapidly produce aryl triflates in high yields. figshare.com The conversion of aryl triflates to other useful functional groups, such as aryl fluorides and bromides, has also been developed using palladium catalysis. researchgate.netnih.gov

The table below outlines a general procedure for the preparation of an aryl triflate from a hydroxybenzoate.

| Step | Description | Reagents |

| 1 | Dissolution of Phenol | Toluene, Aqueous Base (e.g., K₃PO₄) |

| 2 | Triflation | Triflic Anhydride (Tf₂O) |

| 3 | Workup | Phase separation and solvent evaporation |

This transformation dramatically expands the synthetic utility of this compound, enabling its incorporation into a vast array of more complex molecular structures.

Chemical Reactivity and Transformation Pathways of Methyl 5 Hydroxy 2 Nitrobenzoate

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for activated aromatic rings. The benzene (B151609) ring of methyl 5-hydroxy-2-nitrobenzoate is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (-NO₂) and, to a lesser extent, the methyl ester group (-COOCH₃). This electron deficiency makes the ring susceptible to attack by nucleophiles.

The SNAr mechanism is typically a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by electron-withdrawing groups at the ortho and para positions relative to the site of attack. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For SNAr to occur, a suitable leaving group, such as a halide, must be present on the ring. While this compound itself does not possess a typical leaving group, its derivatives do. For instance, if a halogen were present at a position activated by the nitro group, it would be readily displaced. The nitro group itself can also act as a leaving group in some SNAr reactions, particularly when attacked by potent nucleophiles like alkoxides or amines. The presence of the nitro group at the C2 position strongly activates the ring for such substitutions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Nitroaromatics

| Reactant | Nucleophile | Product | Conditions |

| 1-Chloro-2,4-dinitrobenzene | Methoxide (CH₃O⁻) | 2,4-Dinitroanisole | Methanol (B129727), heat |

| 1-Fluoro-2,4-dinitrobenzene | Aniline (B41778) (C₆H₅NH₂) | N-(2,4-dinitrophenyl)aniline | Ethanol, reflux |

| 2,4,6-Trinitroanisole | Hydroxide (B78521) (OH⁻) | 2,4,6-Trinitrophenol | Aqueous base, heat |

Reductive Chemistry of the Nitro Functionality

The reduction of the nitro group is one of the most significant and widely utilized transformations for nitroaromatic compounds, including this compound. This reaction converts the nitro group into an amino group (-NH₂), yielding methyl 2-amino-5-hydroxybenzoate. This product is a valuable synthetic intermediate, serving as a precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

A variety of reducing agents can accomplish this transformation, ranging from catalytic hydrogenation to the use of dissolving metals and metal hydrides. The choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule, such as the ester. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective for this conversion.

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Substrate | Reducing Agent / Catalyst | Product |

| This compound | H₂, Pd/C | Methyl 2-amino-5-hydroxybenzoate |

| This compound | SnCl₂ / HCl | Methyl 2-amino-5-hydroxybenzoate |

| This compound | Fe / CH₃COOH | Methyl 2-amino-5-hydroxybenzoate |

| This compound | Na₂S₂O₄ | Methyl 2-amino-5-hydroxybenzoate |

Functional Group Interconversions on the Aromatic Ring

The phenolic hydroxyl group at the C5 position offers a reactive site for various functional group interconversions. As a phenol (B47542), this hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in reactions such as etherification and acylation.

Etherification: The most common etherification is the Williamson ether synthesis, where the phenoxide reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. For example, treating this compound with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by an alkylating agent would yield the corresponding 5-alkoxy derivative. This is exemplified by the existence of the related compound, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, which highlights the importance of such alkoxy-substituted structures. nih.govcymitquimica.com

Acylation: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction converts the hydroxyl group into an acyloxy group, which can serve as a protecting group or modify the electronic properties of the molecule.

Table 3: Examples of Functional Group Interconversions

| Reaction Type | Reagents | Functional Group Transformation |

| O-Alkylation (Etherification) | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | -OH → -OR |

| O-Acylation (Esterification) | Acyl Chloride (RCOCl) / Pyridine | -OH → -OC(O)R |

Esterification and Hydrolysis Dynamics

The methyl ester functionality of this compound is susceptible to hydrolysis, a reaction that cleaves the ester to yield a carboxylic acid and an alcohol. Conversely, the corresponding carboxylic acid can undergo esterification to form the ester.

Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The reaction produces the carboxylate salt of 5-hydroxy-2-nitrobenzoic acid. Subsequent acidification is required to protonate the carboxylate and obtain the free carboxylic acid. Acid-catalyzed hydrolysis is a reversible equilibrium process. To drive the reaction to completion, an excess of water is typically used.

Esterification: The formation of this compound from 5-hydroxy-2-nitrobenzoic acid is an example of Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is reversible, and the equilibrium is typically shifted toward the product ester by using an excess of the alcohol or by removing the water that is formed during the reaction. google.com

Table 4: Esterification and Hydrolysis Reactions

| Reaction | Reagents | Product |

| Ester Hydrolysis (Base-catalyzed) | 1. NaOH (aq) 2. H₃O⁺ | 5-Hydroxy-2-nitrobenzoic acid |

| Esterification (Acid-catalyzed) | CH₃OH, H₂SO₄ (cat.), heat | This compound |

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Hydroxy 2 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural assignment of Methyl 5-hydroxy-2-nitrobenzoate is definitively achieved through ¹H and ¹³C NMR spectroscopy. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on the well-understood effects of its substituent groups (-COOCH₃, -NO₂, -OH) on the aromatic ring.

In the ¹H NMR spectrum, the methyl ester protons (-OCH₃) would appear as a sharp singlet, typically downfield around 3.9 ppm. The aromatic region would display three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at C6, positioned between the electron-withdrawing nitro and ester groups, would be the most deshielded. The proton at C3, ortho to the nitro group, would also be significantly downfield. The proton at C4, positioned between the hydroxyl and ester groups, would show a more intermediate chemical shift. The hydroxyl (-OH) proton signal is often broad and its position can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing eight distinct carbon signals. The carbonyl carbon of the ester group would have the highest chemical shift, typically in the 164-166 ppm range. The aromatic carbons directly attached to the electron-withdrawing nitro group (C2) and the oxygen of the hydroxyl group (C5) would also be significantly shifted. The methyl carbon of the ester group would appear at approximately 52-53 ppm. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established substituent effects and data from analogous compounds like methyl 3-nitrobenzoate. rsc.org

¹H NMR (in CDCl₃)| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | ~8.4 - 8.6 | d (doublet) |

| H4 | ~7.3 - 7.5 | dd (doublet of doublets) |

| H6 | ~7.8 - 8.0 | d (doublet) |

| -OCH₃ | ~3.9 - 4.0 | s (singlet) |

¹³C NMR (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C1 | ~125 |

| C2 | ~140 |

| C3 | ~128 |

| C4 | ~122 |

| C5 | ~158 |

| C6 | ~118 |

| -OCH₃ | ~53 |

Chemical Shift Perturbation (CSP) is a powerful NMR technique used to study the binding of a small molecule (ligand), such as a derivative of this compound, to a larger biomolecule like a protein. nih.gov The method involves acquiring a series of 2D NMR spectra, typically ¹H-¹⁵N HSQC, of an isotopically labeled protein while titrating in the unlabeled ligand. nih.gov

Upon binding, the chemical environment of the protein's amino acid residues at or near the binding site changes, causing perturbations (shifts) in the positions of their corresponding peaks in the NMR spectrum. By mapping these changes onto the protein's structure, the binding site can be identified. nih.gov Furthermore, the magnitude of the shifts can be plotted against the ligand concentration to determine the binding affinity (dissociation constant, K_D). nih.gov

While specific CSP studies involving this compound are not prominent in the literature, related nitro-aromatic compounds have been studied. For instance, the interaction of 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA) has been investigated, demonstrating that such molecules can bind to proteins and alter their structure. mdpi.com A similar approach could be used with this compound to probe its interactions with specific protein targets, providing crucial information for fields like drug discovery.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in complex spectra and elucidating detailed structural connectivity. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable. pressbooks.pub It correlates the chemical shifts of protons with the directly attached heteronuclei, most commonly ¹³C or ¹⁵N. omicsonline.org

For this compound, an HSQC spectrum would produce cross-peaks that connect each proton signal to the signal of the carbon it is bonded to. For example, it would show a correlation between the singlet at ~3.9 ppm and the methyl carbon signal at ~53 ppm, confirming the -OCH₃ group. In the aromatic region, it would definitively link each aromatic proton signal to its corresponding aromatic carbon signal, resolving any ambiguity from the 1D spectra. researchgate.net This technique is indispensable for confirming the assignments made from 1D NMR and is a standard method in the structural elucidation of newly synthesized organic molecules. pressbooks.pubomicsonline.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₈H₇NO₅), the calculated monoisotopic mass is 197.03242 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a molecular ion (M⁺•), which would be observed at an m/z (mass-to-charge ratio) of 197. This molecular ion is often unstable and breaks down into smaller, charged fragments. The analysis of these fragments provides a roadmap of the molecule's structure.

The expected fragmentation pattern for this compound can be predicted based on its functional groups. Key fragmentation pathways would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group could lead to the loss of a methoxy radical (mass 31), producing a prominent acylium ion at m/z 166.

Loss of a nitro group (•NO₂): The nitro group (mass 46) can be lost, resulting in a fragment ion at m/z 151.

Loss of carbon monoxide (CO): Following the initial loss of the methoxy radical, the resulting acylium ion can lose a molecule of carbon monoxide (mass 28), leading to a fragment at m/z 138.

Analysis of the fragmentation of the related compound methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) shows a prominent peak from the loss of the methoxy group, supporting the prediction of a similar pathway for this compound. docbrown.info

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment | Neutral Loss |

|---|---|---|

| 197 | [C₈H₇NO₅]⁺• (Molecular Ion) | - |

| 166 | [M - •OCH₃]⁺ | •OCH₃ |

| 151 | [M - •NO₂]⁺ | •NO₂ |

Predicted adducts in electrospray ionization (ESI) are also useful for mass confirmation. uni.lu

Predicted Adducts in ESI-MS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 198.03970 |

| [M+Na]⁺ | 220.02164 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography is the premier technique for this purpose in the context of non-volatile organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is routinely used to determine the purity of this compound. Commercial suppliers often specify the purity of this compound as determined by HPLC, for example, "95% (HPLC)". adventchembio.com This indicates that HPLC is the standard quality control method for this chemical.

In a typical research setting, a reversed-phase HPLC method would be employed for analysis. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution method, where the composition of the mobile phase is changed over time, is common for analyzing aromatic compounds. For instance, a gradient of water (often containing a small amount of acid like formic or acetic acid to ensure sharp peaks) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate this compound from starting materials, by-products, or other impurities. The compound would be detected as it elutes from the column using a UV detector, as the aromatic ring and nitro group provide strong chromophores. The purity is then calculated by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Typical HPLC Conditions for Analysis of this compound

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 10% B to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Retention Time | Dependent on exact conditions, but would be a single sharp peak for a pure sample |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of compounds like this compound, particularly in complex mixtures or for trace-level quantification.

In a typical LC-MS analysis, the compound is first separated from other components in a sample on a chromatographic column. The choice of column and mobile phase is critical for achieving good separation. For nitroaromatic compounds, reversed-phase columns (such as C18) are commonly employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier like formic acid to improve peak shape and ionization efficiency. For Mass-Spec (MS) compatible applications, using formic acid is preferable to non-volatile acids like phosphoric acid. sielc.com

After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source. Here, molecules are ionized, commonly using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (molar mass 197.146 g/mol ), the spectrometer would be set to detect its corresponding molecular ion. epa.gov

A significant advantage of MS detection is its high selectivity and sensitivity. By operating in Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific m/z values corresponding to the target compound and its expected fragments, which dramatically reduces background noise and improves detection limits. amazonaws.com This is particularly useful when analyzing for potential impurities or degradation products in a sample. amazonaws.com For instance, in the analysis of related nitrobenzoate compounds, specific mass fragments are used for quantification, ensuring a high degree of confidence in the identification and measurement of each component. amazonaws.com

Table 1: Illustrative LC-MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Setting | Purpose |

| LC Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elutes compounds from the column with increasing organic solvent concentration. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Generates ions from the analyte molecules; negative mode is often suitable for phenolic and nitro compounds. |

| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the expected mass-to-charge ratio of the target analyte. |

| Target Ion (m/z) | 196.0 ( [M-H]⁻ ) | Corresponds to the deprotonated molecular ion of this compound. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional High-Performance Liquid Chromatography (HPLC), which operates with particles in the 3-5 µm range. sielc.com This fundamental difference allows UPLC systems to operate at higher pressures, resulting in substantial improvements in analytical performance.

For the analysis of this compound and its derivatives, employing UPLC would offer several key advantages over conventional HPLC. The primary benefits include a dramatic increase in resolution, which is the ability to separate closely related compounds, and a significant reduction in analysis time. sielc.com Faster analysis is possible because the smaller particle size maintains high efficiency even at higher mobile phase flow rates.

Furthermore, UPLC is known for its increased sensitivity and lower solvent consumption. The sharper, narrower peaks produced by UPLC lead to greater peak heights and thus lower detection limits. The reduced run times and lower flow rates contribute to a significant decrease in the volume of solvents required per analysis, making it a more environmentally friendly and cost-effective technique.

Table 2: Comparison of HPLC and UPLC for Chromatographic Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Advantage of UPLC |

| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution. |

| Operating Pressure | 600 - 4,000 psi | 6,000 - 15,000 psi | Allows for use of smaller particles and higher flow rates. |

| Resolution | Good | Excellent | Better separation of complex mixtures. |

| Analysis Time | Longer | Shorter (up to 9x faster) | Increased sample throughput. |

| Solvent Consumption | Higher | Lower | Reduced operational costs and environmental impact. |

| Sensitivity | Good | Higher | Sharper peaks lead to lower detection limits. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies. The frequencies that are absorbed correspond to the particular types of bonds and functional groups within the molecule, providing a unique "fingerprint." docbrown.info

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups: a hydroxyl group (-OH), a nitro group (-NO₂), and a methyl ester group (-COOCH₃) attached to an aromatic ring.

O-H Stretch: The hydroxyl group will produce a broad absorption band, typically in the region of 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded -OH groups in phenols. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretch: The carbonyl (C=O) of the ester functional group will give rise to a strong, sharp peak in the range of 1730-1715 cm⁻¹. docbrown.info

N-O Stretch: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will appear in the 1300-1100 cm⁻¹ region.

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of overlapping vibrations unique to the molecule as a whole, which can be used for definitive identification by comparing it to a reference spectrum. docbrown.info

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Intensity |

| ~3300 | Hydroxyl (-OH) | O-H Stretch | Broad, Strong |

| ~3100 | Aromatic C-H | C-H Stretch | Medium |

| ~2960 | Aliphatic C-H (methyl) | C-H Stretch | Medium |

| ~1720 | Ester (C=O) | C=O Stretch | Strong, Sharp |

| ~1525 | Nitro (-NO₂) | Asymmetric N-O Stretch | Strong |

| ~1340 | Nitro (-NO₂) | Symmetric N-O Stretch | Strong |

| ~1250 | Ester (Ar-C-O) | C-O Stretch | Strong |

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern. suniv.ac.in This diffraction pattern is governed by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the planes of atoms in the crystal lattice. suniv.ac.in

By collecting and analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact position of each atom (excluding hydrogen, which is often difficult to locate) can be determined. This allows for the calculation of precise structural parameters.

If a single crystal X-ray diffraction study were performed on this compound, it would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C=O, C-O, N-O, and C-N bonds.

The bond angles within the aromatic ring and the substituent groups.

The conformation of the methyl ester group relative to the plane of the benzene ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the nitro or ester groups, which dictate how the molecules pack together in the crystal lattice.

While this technique provides unparalleled detail on solid-state structure, the successful growth of a high-quality single crystal suitable for diffraction is a prerequisite.

Table 4: Hypothetical Data from X-ray Crystallography of this compound

| Structural Parameter | Expected Information | Significance |

| Unit Cell Dimensions | The a, b, and c lengths and α, β, γ angles of the basic repeating unit of the crystal. | Defines the crystal system and lattice parameters. |

| Bond Lengths (Å) | e.g., C=O, C-O, N-O, C-C | Confirms the bonding arrangement and can indicate electronic effects like resonance. |

| Bond Angles (°) | e.g., O-N-O, C-O-C | Defines the geometry around each atom. |

| Torsion Angles (°) | Describes the rotation around specific bonds, such as the orientation of the ester group. | Determines the molecule's three-dimensional conformation. |

| Hydrogen Bonding | Identifies donor-acceptor distances and angles between molecules. | Explains the crystal packing and influences physical properties like melting point. |

Medicinal Chemistry Applications of Methyl 5 Hydroxy 2 Nitrobenzoate As a Precursor and Scaffold

Role as a Key Synthetic Building Block in Drug Discovery

Methyl 5-hydroxy-2-nitrobenzoate serves as a versatile chemical building block, prized for its inherent structural features that allow for diverse and strategic chemical modifications. acs.orgresearchgate.netnih.gov The presence of three distinct functional groups—a methyl ester, a hydroxyl group, and a nitro group—on a central benzene (B151609) ring offers chemists a rich platform for elaboration. These groups can be manipulated selectively to introduce a variety of substituents and build molecular complexity.

The nitro group can be readily reduced to an amine, which then opens up a vast array of chemical transformations, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems. The hydroxyl group provides a handle for etherification or other modifications, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, a key functional group for interacting with biological targets, or can be converted to other functionalities. This multi-faceted reactivity makes this compound and its close chemical relatives, such as methyl 2-amino-5-nitrobenzoate, foundational components in the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs. nih.gov

Design and Synthesis of Bioactive Derivatives for Targeted Therapies

The structural framework offered by this compound is particularly well-suited for the design of inhibitors targeting protein-protein interactions, a challenging but increasingly important area of therapeutic research.

Anti-Apoptotic Protein Inhibitors in Oncology

A key application of this scaffold is in the creation of inhibitors for anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family. nih.gov Proteins such as Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia-1-related protein A1 (Bfl-1) are frequently overexpressed in various cancers, enabling tumor cells to evade programmed cell death (apoptosis). nih.gov The development of small molecules that can inhibit these proteins is a promising strategy for cancer treatment. nih.gov

Researchers have successfully designed and synthesized a class of 2,5-substituted benzoic acid derivatives that act as dual inhibitors of both Mcl-1 and Bfl-1. nih.govnih.gov This dual-targeting approach is advantageous as it can potentially offer greater efficacy and overcome resistance mechanisms that may arise when targeting a single anti-apoptotic protein. nih.gov The synthesis of these inhibitors has been accomplished using precursors like this compound and methyl 2-amino-5-nitrobenzoate. nih.gov For instance, the synthesis of a 5-ether linked derivative was achieved starting from this compound, demonstrating its direct utility in creating these complex inhibitors. nih.gov A key compound from this research, compound 24 , was developed through structure-based design and demonstrated potent, equipotent binding to both Mcl-1 and Bfl-1. nih.govnih.gov

Systematic Structure-Activity Relationship (SAR) studies were conducted to optimize the binding affinity of the 2,5-substituted benzoic acid scaffold for Mcl-1 and Bfl-1. nih.gov These studies explored the impact of different substituents at the R¹ and R² positions of the benzoic acid core.

For example, the initial exploration of substituents at the 5-position (R¹) of the scaffold revealed the critical importance of a phenethylthio group for potent binding to both Mcl-1 and Bfl-1. The removal of this group led to a significant decrease in binding affinity, highlighting its contribution to the interaction with the target proteins. nih.gov Further modifications at the 2-position (R²) involved the exploration of various sulfonamide moieties, which also played a crucial role in modulating the inhibitory activity. nih.gov These detailed SAR investigations guided the medicinal chemists toward more potent compounds. nih.gov

Table 1: SAR of 2,5-Substituted Benzoic Acid Derivatives as Mcl-1/Bfl-1 Inhibitors nih.gov

| Compound | R¹ Substituent | R² Substituent | Mcl-1 Kᵢ (μM) | Bfl-1 Kᵢ (μM) |

|---|---|---|---|---|

| 1 | -S(CH₂)₂Ph | -NHSO₂Ph | 1.5 | 1.5 |

| 2 | H | -NHSO₂Ph | >50 | >100 |

| 24 | -S(CH₂)₂Ph | -NHSO₂(3-Cl-Ph) | 0.10 | 0.10 |

This table is based on data presented in the referenced study and is for illustrative purposes.

The design of these dual inhibitors was heavily reliant on a deep understanding of the molecular interactions within the binding grooves of Mcl-1 and Bfl-1. nih.gov X-ray crystallography and NMR spectroscopy were instrumental in elucidating the binding mode of these compounds. nih.gov The carboxylic acid group of the benzoic acid scaffold was designed to form a crucial hydrogen bond with a conserved arginine residue (Arg263 in Mcl-1) in the BH3 binding groove of the target proteins. nih.gov

The newly synthesized compounds were subjected to a battery of in vitro assays to quantify their inhibitory potency and to confirm their mechanism of action. Fluorescence Polarization Assays (FPAs) were used to determine the binding affinities (Kᵢ values) of the inhibitors for Mcl-1, Bfl-1, and other Bcl-2 family proteins to assess selectivity. nih.gov

The most promising compounds were further evaluated in cell-based assays using engineered lymphoma cell lines that are dependent on either Mcl-1 or Bfl-1 for survival. nih.gov The results from these cellular assays demonstrated that the dual inhibitors could selectively induce cell death in a manner that correlated with their biochemical inhibitory profiles, confirming their on-target activity. nih.gov For example, compound 24 showed potent activity in these model cell lines, validating the therapeutic potential of this class of dual Mcl-1/Bfl-1 inhibitors. nih.govnih.gov

Table 2: Biological Activity of Optimized Dual Mcl-1/Bfl-1 Inhibitor nih.govnih.gov

| Compound | Mcl-1 Kᵢ (nM) | Bfl-1 Kᵢ (nM) | Selectivity over Bcl-2/Bcl-xL |

|---|

| 24 | 100 | 100 | Appreciable |

This table is based on data presented in the referenced studies and is for illustrative purposes.

Selectivity Profile Against Homologous Proteins

A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target over other structurally similar proteins, known as homologous proteins. This selectivity minimizes off-target effects and potential toxicity. For instance, inhibitors derived from scaffolds related to this compound, such as certain 1,5-benzodiazepine-based inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, have been evaluated for their selectivity. natap.org

In one study, these compounds were tested against a panel of other polymerases, including human polymerases, HIV reverse transcriptase, and dengue polymerase. natap.org The results indicated only minor inhibitory activity against human polymerase α at high concentrations (30% inhibition at 100 µM), demonstrating a high degree of specificity for the viral HCV polymerase over host enzymes. natap.org This selectivity is crucial for an antiviral agent, as it suggests a lower likelihood of interfering with normal cellular processes.

Antiviral Agents: Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. nih.govresearchgate.net Because this enzyme is absent in humans, it is a prime target for the development of direct-acting antiviral (DAA) agents. nih.govwikipedia.org this compound serves as a valuable starting material for the synthesis of various heterocyclic scaffolds that form the core of non-nucleoside inhibitors (NNIs) of NS5B.

NNIs function by binding to allosteric sites on the polymerase, which are distinct from the active site where nucleotide incorporation occurs. nih.govresearchgate.net This binding induces a conformational change in the enzyme that inhibits its activity, typically during the initiation phase of RNA synthesis. nih.gov Several classes of NNIs have been identified through high-throughput screening and subsequent chemical optimization, including derivatives of benzimidazole, benzodiazepine, thiophene, and indole. natap.orgresearchgate.net For example, 1,5-benzodiazepine derivatives have been identified as micromolar inhibitors of the NS5B polymerase in biochemical assays. natap.org

The development of these inhibitors showcases the utility of precursor molecules in generating diverse chemical structures for screening and lead optimization in the quest for potent and specific antiviral therapies. researchgate.net

Immunomodulatory Agents: MD-2:TLR4 Complex Agonists (Neoseptins)

This compound and its isomers are key precursors in the synthesis of a class of synthetic immunomodulators known as Neoseptins. Specifically, the related compound methyl 3-hydroxy-4-nitrobenzoate is used in the multi-step synthesis of Neoseptin-3. nih.gov Neoseptins are peptidomimetics that act as agonists of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex. nih.gov This complex is a crucial component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. nih.gov

Unlike LPS, Neoseptins activate the TLR4/MD-2 complex through a novel mechanism. Structural studies have revealed that two molecules of Neoseptin-3 bind together within the hydrophobic pocket of MD-2. nih.gov This unique, asymmetrical binding arrangement promotes a conformational change that induces the dimerization of two TLR4/MD-2 complexes, triggering the downstream signaling cascade that leads to an immune response. nih.gov The discovery and optimization of Neoseptins, facilitated by precursors like this compound derivatives, represent a significant advancement in creating synthetic molecules that can precisely modulate the immune system. nih.gov

Anti-Fibrotic Agents: Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NADPH Oxidase, NOX4) Modulators

The NADPH oxidase (NOX) family of enzymes are major sources of reactive oxygen species (ROS) in the body. nih.gov While ROS are important for normal signaling, their overproduction contributes to oxidative stress, a key factor in the pathology of numerous diseases, including fibrosis, cardiovascular disease, and cancer. nih.govnih.gov The NOX4 isoform is of particular interest as a therapeutic target because it is highly expressed in tissues such as the kidney and plays a role in fibrotic processes. nih.gov

NOX4 is distinct among the NOX enzymes as it primarily produces hydrogen peroxide (H₂O₂) instead of superoxide. nih.gov The development of selective inhibitors for NOX4 is a key strategy in developing anti-fibrotic therapies. While various compounds are being investigated as NOX modulators, the direct role of this compound as a precursor for NOX4-specific inhibitors is an area of ongoing research. The chemical scaffold it provides is suitable for generating libraries of compounds that can be screened for inhibitory activity against NOX enzymes.

Investigation of Ligand-Protein Interactions

Understanding how a potential drug molecule binds to its target protein is fundamental to drug design. This is achieved through a combination of computational modeling and experimental structural biology techniques.

Molecular Docking and Computational Modeling for Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a protein's active or allosteric site. mdpi.com This method uses searching algorithms to generate numerous possible poses and then employs scoring functions to rank them based on predicted binding affinity. mdpi.com

In the context of developing inhibitors from precursors like this compound, molecular docking is invaluable. For instance, in the design of novel HCV NS5B inhibitors, docking simulations are used to predict how different derivatives will interact with the allosteric binding pockets of the polymerase. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent inhibition. nih.gov This computational screening allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. mdpi.com

Structural Biology Insights from Co-Crystal Structures

While computational modeling provides powerful predictions, X-ray crystallography provides definitive, high-resolution experimental data on ligand-protein interactions. Obtaining a co-crystal structure—the structure of a protein with its ligand bound—offers precise insights into the binding mode.

A compelling example is the structural determination of the mouse TLR4/MD-2 complex bound to Neoseptin-3. nih.gov Crystallography revealed that two Neoseptin-3 molecules cooperate to activate the receptor complex, binding asymmetrically within the MD-2 pocket. nih.gov This detailed structural information explained the compound's agonistic activity and highlighted features necessary for activation, such as the ability to mediate the dimerization of the receptor complex and to anchor tightly within the hydrophobic pocket of MD-2. nih.gov Such insights are crucial for the rational design of next-generation molecules with improved potency and specificity.

Data Tables

Table 1: Research Findings on Agents Derived from Related Precursors

| Agent Class | Target Protein | Biological Effect | Key Finding | Citation |

| Antiviral | HCV NS5B Polymerase | Inhibition of viral replication | Non-nucleoside inhibitors bind to allosteric sites, causing conformational changes that inhibit enzyme activity. | natap.org, nih.gov |

| Immunomodulatory | TLR4/MD-2 Complex | Activation of innate immune response | Two ligand molecules bind asymmetrically in the MD-2 pocket, inducing receptor dimerization and activation. | nih.gov |

| Anti-Fibrotic | NADPH Oxidase 4 (NOX4) | Modulation of ROS production | NOX4 is a key source of pathological ROS in fibrosis, making it a viable therapeutic target for inhibitors. | nih.gov, nih.gov |

Computational and Theoretical Investigations of Methyl 5 Hydroxy 2 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of Methyl 5-hydroxy-2-nitrobenzoate and predicting its reactivity. Methods like Density Functional Theory (DFT) are employed to model the molecule's electron distribution, molecular orbitals, and electrostatic potential, which collectively govern its chemical behavior.

The electronic character of the benzene (B151609) ring in this compound is significantly influenced by its three substituents: a hydroxyl (-OH) group, a nitro (-NO₂) group, and a methyl ester (-COOCH₃) group. The hydroxyl group at position 5 is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro group at position 2 and the methyl ester group at position 1 are both strong deactivating, meta-directing groups, withdrawing electron density from the ring.

The interplay of these electronic effects is crucial in predicting the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. For instance, in the nitration of its precursor, the directing effects of the substituents determine the final product distribution. The synthesis of this compound often results in a high yield of the desired isomer, where the incoming nitro group is directed to the ortho position relative to the hydroxyl group, showcasing the powerful influence of these electronic factors. google.com

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. For an aromatic compound like this compound, the HOMO is typically located on the electron-rich aromatic ring, influenced by the electron-donating hydroxyl group. The LUMO, in contrast, is expected to be centered on the electron-withdrawing nitro and ester groups. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. The region around the phenolic oxygen and the nitro group's oxygen atoms would show a negative potential (red/yellow), indicating areas susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.

While specific DFT calculation results for this compound are not extensively published in public literature, the principles of computational chemistry provide a robust framework for these predictions. arpgweb.comnih.gov

Table 1: Predicted Electronic and Reactivity Properties of this compound

| Property | Predicted Characteristic | Influencing Groups |

| Electron Density | Non-uniform across the aromatic ring. | -OH (donating), -NO₂ (withdrawing), -COOCH₃ (withdrawing) |

| Reactivity | Susceptible to nucleophilic attack at positions ortho/para to the nitro group. The hydroxyl group can be deprotonated. | -NO₂, -COOCH₃, -OH |

| HOMO Location | Primarily on the aromatic ring, with significant contribution from the hydroxyl oxygen. | -OH |

| LUMO Location | Primarily on the nitro group and the carbonyl carbon of the ester. | -NO₂, -COOCH₃ |

| Key Reaction Sites | Phenolic proton (acidic), carbonyl carbon (electrophilic), aromatic ring (nucleophilic/electrophilic substitution). | -OH, -COOCH₃, Aromatic System |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While this compound is often a synthetic intermediate, its core structure—a 2,5-substituted benzoic acid—is a scaffold for designing inhibitors of therapeutic targets like the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Molecular Dynamics (MD) simulations and docking studies are invaluable for understanding how these derivatives interact with their biological targets.

Binding Dynamics with Protein Targets The true power of MD simulations is revealed when studying the binding of ligands to proteins. Research on Mcl-1 inhibitors based on the 2,5-substituted benzoic acid scaffold provides significant insights. nih.gov In these studies, this compound is the starting point for creating more complex molecules that bind within the BH3-binding groove of Mcl-1. nih.gov

Crystallography and docking studies show that the benzoic acid core orients itself to form crucial interactions. nih.gov For example, the carboxylate group (once the methyl ester is hydrolyzed) often forms a key salt bridge with a conserved arginine residue in the binding pocket of Mcl-1. nih.gov The substituents at the 2 and 5 positions are then modified to occupy specific hydrophobic pockets (p2 and p3) within the protein, enhancing binding affinity and selectivity. nih.govnih.gov

MD simulations of these protein-ligand complexes can:

Assess the stability of the binding pose predicted by docking.

Reveal how the protein structure adapts upon ligand binding, such as movements in flexible loops or helices. nih.gov

Quantify the binding free energy, providing a theoretical measure of binding affinity.

Identify key water molecules that may mediate interactions between the ligand and the protein.

For instance, co-crystal structures of Mcl-1 in complex with inhibitors derived from this scaffold (PDB IDs: 6U63, 6U64, 6U65) show how modifications to the core structure occupy hydrophobic pockets and establish specific interactions, guiding further structure-based drug design. nih.gov

Table 2: Parameters from Molecular Dynamics and Docking Studies of Related Inhibitors

| Parameter | Observation | Relevance to Core Scaffold |

| Binding Site | BH3-binding groove of Mcl-1 and Bfl-1 proteins. nih.gov | The 2,5-substituted benzoic acid core is the foundational scaffold. nih.gov |

| Key Interaction | The acid group forms an interaction with a conserved Arginine residue. nih.gov | Demonstrates the critical role of the benzoic acid moiety. |

| Conformational Change | Ligand binding induces movement in the α4-helix of Mcl-1. nih.gov | The core scaffold is rigid enough to induce protein conformational changes. |

| Hydrophobic Pockets | Substituents at the 5-position occupy the p2 hydrophobic pocket. nih.govnih.gov | Shows the importance of the substitution pattern established in the parent molecule. |

| PDB IDs of Derivatives | 6U63, 6U64, 6U65, 6U67 bldpharm.com | Provide experimental validation of the binding modes for the scaffold. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govivanmr.com These predictions serve as a powerful tool for structure verification and interpretation of experimental data.

Prediction of Spectroscopic Parameters DFT calculations can provide highly accurate predictions of NMR chemical shifts (¹H and ¹³C) and IR spectra. arpgweb.comnih.gov The process involves first optimizing the molecule's geometry at a given level of theory and then calculating the spectroscopic properties for that stable conformation.

NMR Spectra: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate nuclear shielding constants, which are then converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). nih.gov Such calculations can predict the chemical shift for each proton and carbon atom in this compound, aiding in the assignment of complex experimental spectra. youtube.com

IR Spectra: The same DFT calculations can compute the vibrational frequencies and their corresponding intensities. The resulting predicted IR spectrum shows characteristic peaks for functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the nitro group.

Validation with Experimental Data The ultimate test of a computational model is its agreement with experimental reality. For this compound, predicted spectroscopic data would be validated against experimentally measured values.

NMR: While a full, published spectrum is not readily available, experimental procedures for its synthesis mention the use of ¹H-NMR to determine isomer ratios, confirming the distinct signals produced by the molecule. google.comgoogle.com A predicted ¹H NMR spectrum would be expected to show three distinct aromatic proton signals, a singlet for the methyl ester protons, and a broad singlet for the phenolic proton.

IR: A predicted IR spectrum would be compared with an experimental one to match the frequencies of key functional groups. This comparison helps confirm the presence of the hydroxyl, nitro, and ester groups.

Other Data: Basic physical properties also serve as validation points. The experimentally determined melting point of this compound is reported to be in the range of 104-115 °C. google.com Computational methods for predicting melting points, though less routine than for spectra, could be used for comparison.

The synergy between predicted and experimental data is crucial. nih.gov Discrepancies can point to incorrect structural assignments or suggest that the computational model needs refinement, for example, by including solvent effects.

Table 3: Spectroscopic and Physical Property Data for Validation

| Data Type | Computational Prediction Method | Experimental Validation Data |

| ¹H NMR | DFT/GIAO calculations. youtube.com | Used to confirm isomer ratios in synthesis. google.comgoogle.com |

| ¹³C NMR | DFT/GIAO calculations. arpgweb.com | Characteristic shifts expected for substituted benzene. |

| IR Spectrum | DFT frequency calculations. | Characteristic absorptions for -OH, -NO₂, and -COOCH₃ groups. |

| Melting Point | N/A (specialized prediction methods exist) | 104-115 °C google.com |

Applications of Methyl 5 Hydroxy 2 Nitrobenzoate in Other Scientific Disciplines

Materials Science Research: Development of Novel Functional Materials

In the realm of materials science, Methyl 5-hydroxy-2-nitrobenzoate is primarily utilized as a precursor for the synthesis of more complex molecules that exhibit desirable properties. Its bifunctional nature, possessing both a hydroxyl and a nitro group, allows for its incorporation into larger molecular frameworks, such as polymers and specialized dyes.

One area of application is in the development of functional polymers. The hydroxyl group can be used for esterification or etherification reactions to build a polymer backbone, while the nitro group can be chemically modified to introduce other functionalities. For instance, the reduction of the nitro group to an amine creates a new reactive site, enabling further polymerization or the attachment of specific side chains. This can lead to the creation of materials with tailored thermal, optical, or mechanical properties.

Furthermore, related compounds, such as 2-Hydroxy-nitroazobenzenes, are used in the synthesis of heteroaromatic compounds that function as effective photostabilizers for polymers like polystyrene and polyethylene. researchgate.net These stabilizers protect the polymer from degradation by absorbing harmful UV radiation. While direct use of this compound for this purpose is not extensively documented, its structure suggests its potential as a precursor to similar UV-absorbing molecules. The synthesis of "Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate," a structurally similar compound, as an intermediate for dyes further underscores the role of such nitrobenzoates in creating colored and functional materials. patsnap.com

Environmental Chemistry: Studies on Degradation Pathways and Metabolite Formation

The environmental fate of nitroaromatic compounds is a significant area of research due to their widespread use and potential for contamination. chemscene.com While specific studies on the biodegradation of this compound are limited, the degradation pathways of structurally similar compounds provide valuable insights into its likely environmental transformation.

The degradation of nitroaromatic compounds can proceed through several mechanisms, including the reduction of the nitro group and the oxidation of the aromatic ring. google.com For example, the bacterial degradation of m-nitrobenzoic acid has been shown to proceed via the formation of protocatechuate, which is then further broken down. nih.gov

Given its structure, the environmental degradation of this compound is likely to initiate with one of two primary steps:

Hydrolysis of the ester: The methyl ester group can be hydrolyzed by microbial esterases to yield 5-hydroxy-2-nitrobenzoic acid and methanol (B129727). This is a common pathway for ester-containing compounds in the environment. Studies on parabens (4-hydroxybenzoic acid esters) show that the initial step in their aerobic degradation is the hydrolysis of the ester bond to form 4-hydroxybenzoic acid. nih.govresearchgate.net

Reduction of the nitro group: The nitro group can be reduced by microorganisms under anaerobic conditions to a nitroso, hydroxylamino, and finally an amino group, forming methyl 5-hydroxy-2-aminobenzoate.

Following these initial steps, the resulting intermediates would likely undergo ring cleavage. For instance, the 5-hydroxy-2-nitrobenzoic acid formed from hydrolysis could be decarboxylated or have its ring opened by dioxygenase enzymes, similar to other substituted benzoic acids.

Table 1: Potential Initial Degradation Products of this compound

| Initial Reactant | Transformation | Potential Product |

| This compound | Ester Hydrolysis | 5-hydroxy-2-nitrobenzoic acid |

| This compound | Nitro Reduction | methyl 5-hydroxy-2-aminobenzoate |

It is important to note that the specific metabolites and the rate of degradation would depend on various environmental factors, including the microbial communities present, oxygen levels, and pH.

Development of Catalysts and Ligands

The field of catalysis often relies on the design of organic molecules, or ligands, that can bind to metal centers and modulate their catalytic activity. The structural motifs present in this compound make it and its derivatives attractive candidates for the synthesis of such ligands.

The presence of oxygen and nitrogen atoms with lone pairs of electrons allows these molecules to coordinate with metal ions. For example, research has shown that 2-nitrobenzoic acid can be used to synthesize metal complexes with ancillary ligands like methyl carbazate. chemsynthesis.com These complexes can exhibit interesting catalytic properties.

Furthermore, the nitro group can be a precursor to an amino group, which can then be used to construct more complex ligand frameworks, such as Schiff bases. A study on the synthesis of a Schiff base ligand from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde demonstrates how nitro-containing aromatic aldehydes can be used to create ligands that form stable complexes with metals like Cu(II) and Zn(II). nih.gov These complexes were investigated for their biological activity, but similar structures could be explored for catalytic applications.

While direct synthesis of catalysts using this compound is not widely reported, its functional groups offer the potential for it to be a versatile starting material for a variety of ligands for use in catalysis.

Future Research Directions and Translational Potential

Exploration of Undiscovered Biological Activities and Therapeutic Applications